![molecular formula C19H14O5 B15126461 18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)
18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethoxyviridin is a steroidal antibiotic belonging to the group of furanosteroids, characterized by a modified androstane carbon skeleton with a fused furan ring between rings A and B of the steroid framework. It is produced by various fungi, including Nodulisporium hinnuleum and Apiospora camptospora . This compound has garnered interest due to its biological activities, particularly its role as a specific inhibitor of phosphatidylinositol 3-kinase (PI 3-kinase) activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of demethoxyviridin involves several steps, including the oxidative removal of carbons from sterol precursors. This process produces highly oxygenated steroids with an extra furan ring . The biosynthetic pathway for demethoxyviridin includes the involvement of multiple enzymes, such as cytochrome P450 monooxygenases, Baeyer-Villiger monooxygenase, esterase, and dehydrogenase .
Industrial Production Methods: Industrial production of demethoxyviridin typically involves the fermentation of fungi that naturally produce this compound. The fungi are cultured under specific conditions to optimize the yield of demethoxyviridin. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Demethoxyviridin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions involving demethoxyviridin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of demethoxyviridin include various hydroxylated and dehydroxylated derivatives. These derivatives often exhibit different biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Demethoxyviridin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of furanosteroids. In biology, it serves as a tool for investigating the role of PI 3-kinase in cell signaling pathways . In medicine, demethoxyviridin and its derivatives have shown potential as antimicrobial and antifungal agents . Additionally, it has applications in the agricultural industry as a plant growth regulator and phytotoxic agent .
Mecanismo De Acción
The primary mechanism of action of demethoxyviridin involves the inhibition of PI 3-kinase activity. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI 3-kinase, demethoxyviridin disrupts these processes, leading to its antimicrobial and antifungal effects . The molecular targets of demethoxyviridin include the catalytic subunit of PI 3-kinase, which is essential for the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds: Demethoxyviridin is structurally related to other furanosteroids, such as wortmannin and viridin . These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness: What sets demethoxyviridin apart from its similar compounds is its specific inhibition of PI 3-kinase at nanomolar concentrations, making it a potent tool for studying this enzyme’s role in cellular processes . Additionally, its unique structure allows for the formation of various derivatives with distinct biological activities .
Propiedades
IUPAC Name |
18-hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,14,22H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBYJJNDIXFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
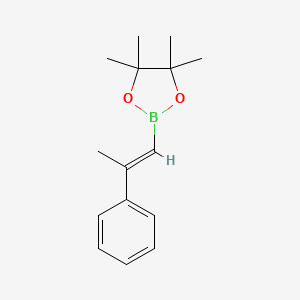
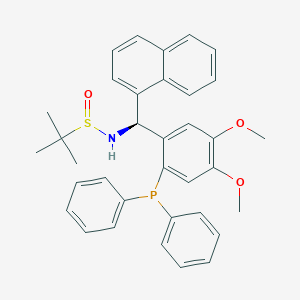
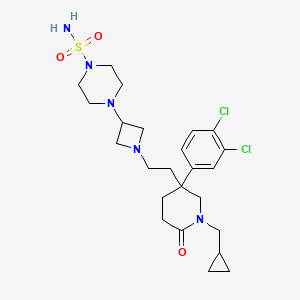
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
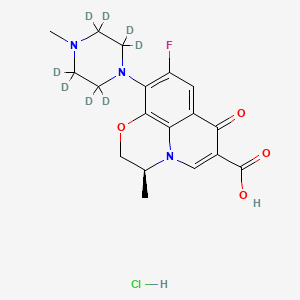

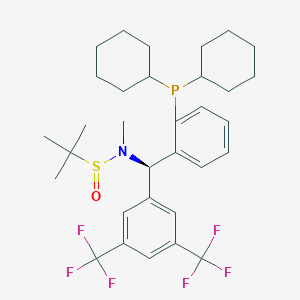
![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
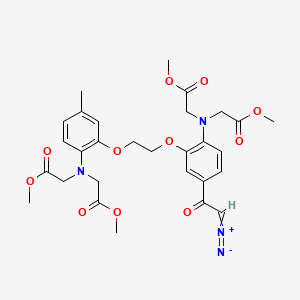
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
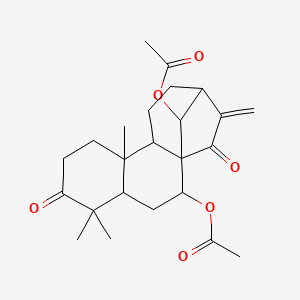
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
